molecular formula C26H31N3O B11184935 2-(4-benzylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

2-(4-benzylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Cat. No.: B11184935
M. Wt: 401.5 g/mol
InChI Key: ZFRFTKTWYAXXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with benzylamine and ethylene diamine, the piperazine ring is formed through a cyclization reaction.

    Introduction of the Carbazole Moiety: The carbazole structure can be introduced via a Friedel-Crafts acylation reaction using a suitable carbazole precursor.

    Final Coupling: The final step involves coupling the piperazine and carbazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Modulating signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-benzylpiperazin-1-yl)-2-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
  • 2-(4-benzylpiperazin-1-yl)-1-(3-ethyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Uniqueness

2-(4-benzylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is unique due to its specific structural features, which may confer distinct pharmacological properties compared to its analogs. The presence of the benzylpiperazine and carbazole moieties can influence its binding affinity and selectivity towards different biological targets.

Properties

Molecular Formula

C26H31N3O

Molecular Weight

401.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C26H31N3O/c1-20-11-12-25-23(17-20)22-9-5-6-10-24(22)29(25)26(30)19-28-15-13-27(14-16-28)18-21-7-3-2-4-8-21/h2-10,20H,11-19H2,1H3

InChI Key

ZFRFTKTWYAXXQD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CN4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.